Paroxetine

Description

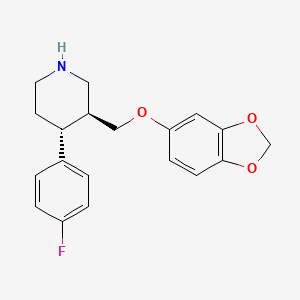

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOUBRCZNHFOSL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64006-44-6 (maleate), 78246-49-8 (hydrochloride), 110429-35-1 (HCl hemihydrate), 72471-80-8 (acetate) | |

| Record name | Paroxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023425 | |

| Record name | (-)-Paroxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.7±45.0 | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/, In water, 1,131 mg/L at 25 °C, 8.53e-03 g/L | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61869-08-7, 130855-15-1 | |

| Record name | (-)-Paroxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61869-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Paroxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VRH5220H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Q7TW8BX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-138, Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/, 129 - 131 °C | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paroxetine's Mechanism of Action on the Serotonin Transporter (SERT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), exerts its therapeutic effects by binding to the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. This guide provides a detailed examination of the molecular interactions between this compound and SERT, the conformational changes induced, and the downstream consequences for serotonin signaling. It consolidates quantitative data, outlines experimental methodologies, and visually represents key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to SERT and this compound

The serotonin transporter (SERT, or SLC6A4) is a member of the neurotransmitter:sodium symporter (NSS) family, responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis. SERT cotransports 5-HT with Na+ and Cl- ions and antiports K+ ions.

This compound is a phenylpiperidine derivative that acts as a potent and selective inhibitor of SERT. By blocking serotonin reuptake, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

Molecular Mechanism of this compound Action on SERT

This compound binds to a central, high-affinity allosteric site within the SERT protein, distinct from the serotonin binding site. This binding event locks the transporter in an outward-open conformation, preventing the conformational changes necessary for serotonin translocation across the cell membrane.

Crystal structures of human SERT in complex with this compound have revealed the precise binding pocket. Key residues involved in this interaction include Arg104, Ile172, Tyr176, and Phe335. This compound's binding stabilizes the outward-open state, effectively trapping the transporter and preventing it from completing its transport cycle.

Quantitative Analysis of this compound-SERT Interaction

The affinity and potency of this compound for SERT have been extensively characterized using various in vitro techniques. The following tables summarize key quantitative data from radioligand binding and synaptosomal uptake assays.

Table 1: Binding Affinity of this compound for Human SERT

| Parameter | Value | Radioligand | Cell Type/Tissue | Reference |

| Ki | 0.09 nM | [3H]this compound | Human platelets | |

| Ki | 0.16 nM | [3H]Citalopram | HEK293 cells | |

| Kd | 0.1 nM | [3H]this compound | Human brain cortex |

Table 2: Inhibitory Potency of this compound on Serotonin Uptake

| Parameter | Value | Assay Type | Cell Type/Tissue | Reference |

| IC50 | 0.7 nM | [3H]5-HT uptake | Rat synaptosomes | |

| IC50 | 1.1 nM | [3H]5-HT uptake | Human platelets | |

| Ki | 0.28 nM | [3H]5-HT uptake | HEK293 cells |

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of this compound for SERT by quantifying its ability to displace a radiolabeled ligand that binds to the transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing SERT (e.g., human platelets, HEK293 cells).

-

Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]this compound or [3H]citalopram) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Synaptosomal [3H]5-HT Uptake Assay

This functional assay measures the potency of this compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from brain tissue (e.g., rat cortex) by differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: [3H]5-HT is added to initiate the uptake reaction.

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [3H]5-HT accumulated within the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of serotonin uptake, is determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

This compound's Effect on the SERT Transport Cycle

The following diagram illustrates how this compound binding arrests the SERT transport cycle.

Paroxetine's Interaction with the Serotonin Transporter: A Technical Guide to Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics and affinity of paroxetine (B1678475) for the serotonin (B10506) transporter (SERT). This compound, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of various neuropsychiatric disorders. Its therapeutic efficacy is intrinsically linked to its high-affinity interaction with SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated molecular and cellular signaling pathways.

Quantitative Analysis of this compound-SERT Interaction

The interaction between this compound and the serotonin transporter is characterized by high affinity and slow dissociation kinetics. Numerous studies have quantified these parameters, providing a consistent picture of a potent and durable binding event. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.

| Parameter | Value (nM) | Species/System | Reference |

| Kd | <1 | Not specified | [4] |

| 0.14 | Wild-type human SERT | [4] | |

| 0.0702 ± 0.0006 | Human SERT | [5] | |

| Ki | ~1 | Not specified | [4] |

| 0.25 | Human SERT (inhibition of [3H]5-HT uptake) | [4] | |

| 3.4 | Drosophila melanogaster SERT (dmSERT) | [4] | |

| 397 | Gallus gallus SERT (ggSERT) | [4] | |

| IC50 | 4 ± 1 | Wild-type SERT in HEK293 cells | [6] |

Table 1: this compound Binding Affinity for the Serotonin Transporter (SERT). This table presents the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) of this compound for SERT from various sources and experimental systems.

| Parameter | Value | Species/System | Reference |

| koff (off-rate) | Extremely slow | Not specified | [4] |

| t1/2 (dissociation) | 130 - 140 minutes | Rat brain membranes | [7] |

| Calculated koff * | ~8.25 x 10-5 s-1 to ~8.91 x 10-5 s-1 | Rat brain membranes | |

| kon (on-rate) | Not explicitly reported | - | - |

Table 2: this compound Binding Kinetics for the Serotonin Transporter (SERT). This table outlines the kinetic parameters of the this compound-SERT interaction. The dissociation rate constant (koff) was calculated from the half-life (t1/2) using the formula koff = 0.693 / t1/2. A direct experimental value for the association rate constant (kon) was not found in the reviewed literature.

Experimental Protocols

The determination of this compound's binding kinetics and affinity for SERT predominantly relies on radioligand binding assays. These assays are a robust method for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Kd and Bmax Determination

This protocol outlines a typical saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the serotonin transporter.

1. Membrane Preparation:

-

Tissues (e.g., brain cortex) or cells expressing SERT are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Assay Setup:

-

A series of tubes are prepared with increasing concentrations of [3H]this compound (e.g., 0.01-10 nM).

-

For each concentration of radioligand, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled this compound or another high-affinity SERT ligand) to determine non-specific binding.

3. Incubation:

-

A fixed amount of the membrane preparation is added to each tube.

-

The reaction is incubated at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then plotted against the concentration of [3H]this compound.

-

The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) model using non-linear regression analysis.

Competition Binding Assay for Ki Determination

This protocol describes a competition binding experiment to determine the inhibition constant (Ki) of this compound, which reflects its affinity for the receptor in the presence of a competing radioligand.

1. Assay Setup:

-

A fixed concentration of a suitable radioligand that binds to SERT (e.g., [3H]citalopram or [3H]serotonin) is used.

-

A series of tubes are prepared with increasing concentrations of unlabeled this compound.

2. Incubation, Separation, and Quantification:

-

The membrane preparation is incubated with the radioligand and the varying concentrations of this compound until equilibrium is reached.

-

The separation of bound and free radioligand and the quantification of radioactivity are performed as described in the saturation binding assay.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining this compound's binding affinity and the downstream signaling pathways affected by its interaction with SERT.

Caption: Workflow for Radioligand Binding Assay.

Caption: this compound's Downstream Signaling Cascade.

Conclusion

This compound's high affinity for the serotonin transporter, characterized by a low nanomolar to picomolar dissociation constant and a slow dissociation rate, underpins its potent and sustained inhibition of serotonin reuptake. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other SERT-targeting compounds. The visualization of the downstream signaling pathways highlights the complex cellular adaptations that likely contribute to the therapeutic effects of this compound beyond simple reuptake inhibition, involving the modulation of key intracellular cascades that regulate neuronal plasticity and survival. This comprehensive understanding is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. Mechanism of this compound (Paxil) Inhibition of the Serotonin Transporter [ouci.dntb.gov.ua]

- 2. This compound—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of this compound (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on spatial memory function and protein kinase C expression in a rat model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation kinetics of [3H]this compound binding to rat brain consistent with a single-site model of the antidepressant binding/5-hydroxytryptamine uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Modulation of the Serotonin Transporter (SERT) by Paroxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Paroxetine (B1678475) is a potent and highly selective SSRI known for its high-affinity binding to SERT. Beyond its canonical competitive inhibition at the primary substrate-binding site (S1), evidence suggests that this compound also acts as an allosteric modulator of SERT, influencing the transporter's conformational dynamics and ligand interactions. This technical guide provides a comprehensive overview of the allosteric modulation of SERT by this compound, consolidating quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and potential signaling consequences. While the direct downstream signaling effects of this compound's allosteric action on SERT are still under investigation, this document also explores a significant off-target signaling pathway involving G protein-coupled receptor kinase 2 (GRK2).

Mechanism of Action: Orthosteric Inhibition and Allosteric Modulation

This compound primarily functions by binding to the central, orthosteric substrate-binding site (S1) of SERT, located within the transmembrane domain.[1] This competitive inhibition blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action on postsynaptic and presynaptic receptors.

In addition to its orthosteric action, this compound is also reported to interact with a low-affinity allosteric site located in the extracellular vestibule of the transporter.[2][3] This allosteric binding is thought to modulate the dissociation rate of ligands from the primary S1 site.[3] However, this allosteric effect is considered less pronounced than that observed with other SSRIs like escitalopram.[1][4] The precise binding orientation of this compound at the S1 site remains a subject of debate, with studies suggesting different possible poses (termed ABC and ACB) for its constituent chemical moieties.[2]

Quantitative Data on this compound-SERT Interaction

The following tables summarize key quantitative parameters of this compound's interaction with SERT, compiled from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for the Serotonin Transporter (SERT)

| Parameter | Species/System | Value | Reference |

| Kd (dissociation constant) | Human SERT | <1 nM | [1] |

| Ki (inhibition constant) for 5-HT uptake | Human SERT | ~1 nM | [1] |

| Binding Affinity (pM) | Human SERT (central site) | 70.2 ± 0.6 | [4] |

Table 2: Comparative Binding Affinities for Monoamine Transporters

| Transporter | Binding Affinity (nM) | Reference |

| SERT | ~0.07 | [4] |

| Norepinephrine Transporter (NET) | 40 ± 0.2 | [4] |

| Dopamine Transporter (DAT) | 490 ± 20.0 | [4] |

Table 3: In Vivo SERT Occupancy by this compound

| Dosage | Brain Region | Mean SERT Occupancy | Reference |

| 20 mg/day | Midbrain | 66.4 ± 9.5% | [5] |

| 20 mg/day | Thalamus | 63.0 ± 9.6% | [5] |

| 20 mg/day | Striatum | 61.3 ± 10.9% | [5] |

Key Experimental Protocols

Detailed methodologies for investigating the allosteric modulation of SERT by this compound are crucial for reproducible research. Below are protocols for two fundamental assays.

Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) of SERT using a radiolabeled ligand, such as [3H]-paroxetine.

Materials:

-

Cell membranes or tissue homogenates expressing SERT.

-

[3H]-paroxetine (radioligand).

-

Non-radiolabeled this compound or another high-affinity SERT ligand (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of [3H]-paroxetine in the binding buffer.

-

In a series of tubes, add a constant amount of membrane preparation.

-

To each tube, add the varying concentrations of [3H]-paroxetine.

-

For the determination of non-specific binding, add a high concentration of non-radiolabeled this compound (e.g., 1 µM) to a parallel set of tubes.

-

Incubate the samples at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax.

Synaptosomal Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the potency of this compound to inhibit the reuptake of serotonin into synaptosomes, providing an IC50 value.

Materials:

-

Synaptosomal preparation from a brain region rich in SERT (e.g., striatum, hippocampus).

-

[3H]-5-HT (radiolabeled serotonin).

-

This compound solutions of varying concentrations.

-

Uptake buffer (e.g., Krebs-Ringer buffer containing appropriate ions and glucose).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare synaptosomes from the desired brain tissue.

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for a defined period.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-5-HT.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

-

Measure the radioactivity retained on the filters, which represents the amount of [3H]-5-HT taken up by the synaptosomes.

-

Determine non-specific uptake in parallel samples incubated at 0-4°C or in the presence of a high concentration of a SERT inhibitor.

-

Calculate the specific uptake at each this compound concentration.

-

Plot the percentage of inhibition of 5-HT uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's interaction with SERT and its potential signaling consequences.

Caption: this compound's dual interaction with SERT.

Caption: Workflow for Radioligand Binding Assay.

Caption: Effect of this compound on Serotonergic Synapse.

Caption: Off-target effect of this compound on GRK2 signaling.

Signaling Consequences of this compound Action

Primary Effect on Serotonergic Neurotransmission

The primary and well-established consequence of this compound's action on SERT is the potentiation of serotonergic signaling. By blocking serotonin reuptake, this compound elevates extracellular serotonin levels, leading to increased activation of various postsynaptic and presynaptic serotonin receptors. Chronic administration of this compound can lead to adaptive changes in the serotonergic system, including the desensitization of 5-HT1A and 5-HT1B autoreceptors, which is thought to contribute to its therapeutic effects.

Off-Target Signaling: Inhibition of GRK2

Recent studies have identified an important off-target effect of this compound: the direct inhibition of G protein-coupled receptor kinase 2 (GRK2).[6] GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating activated receptors, which promotes the binding of β-arrestin and subsequent receptor internalization and signal termination. By inhibiting GRK2, this compound can prevent the desensitization of various GPCRs, leading to sustained signaling.[6] This mechanism is independent of its action on SERT and may contribute to both the therapeutic effects and side-effect profile of this compound. For instance, inhibition of GRK2 in cardiomyocytes has been shown to increase myocardial contractility.[6]

Conclusion

This compound's interaction with SERT is multifaceted, involving both high-affinity competitive inhibition at the orthosteric site and a more subtle allosteric modulation. While the direct signaling consequences of this allosteric action are yet to be fully elucidated, the profound impact of this compound on serotonergic neurotransmission is undisputed. Furthermore, the discovery of its off-target inhibitory effect on GRK2 opens new avenues for understanding its complete pharmacological profile and for the rational design of future therapeutics. This guide provides a foundational resource for researchers aiming to further unravel the complex molecular pharmacology of this compound and its role in modulating SERT function and cellular signaling.

References

- 1. Mechanism of this compound (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Allosteric modulation of the effect of escitalopram, this compound and fluoxetine: in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional analysis of g protein-coupled receptor kinase inhibition by this compound and a rationally designed analog - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chiral Resolution of Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Paroxetine (B1678475), marketed under trade names such as Paxil and Seroxat, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used extensively in the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] The therapeutic efficacy of this compound is attributed exclusively to the (-)-trans-(3S,4R) stereoisomer.[3] This stereochemical complexity presents a significant challenge in its chemical synthesis, necessitating either the resolution of a racemic mixture or a direct enantioselective approach to obtain the pharmacologically active enantiomer.

This technical guide provides an in-depth overview of the core synthetic and chiral resolution strategies employed in the production of this compound hydrochloride. It includes detailed experimental protocols, quantitative data summaries, and process-flow visualizations to support research and development in this area.

Synthetic Strategies: An Overview

The synthesis of this compound revolves around the construction of the key intermediate, a 3,4-disubstituted piperidine (B6355638) core. Two primary strategies are employed:

-

Racemic Synthesis followed by Chiral Resolution: This traditional approach involves the synthesis of a racemic mixture of the trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate, which is then resolved to isolate the desired (3S, 4R) enantiomer.

-

Enantioselective (Asymmetric) Synthesis: Modern approaches focus on establishing the required stereochemistry early in the synthesis using chiral catalysts, auxiliaries, or starting materials from the chiral pool. This avoids the loss of 50% of the material inherent in classical resolution.[4]

This guide will detail both a common racemic route and its subsequent resolution, as well as an example of an enantioselective pathway.

Racemic Synthesis of (±)-Paroxetine Intermediate

A common pathway to racemic this compound involves the construction of the piperidine ring, introduction of the 4-fluorophenyl group, and subsequent functional group manipulations. A representative synthesis starts from arecoline (B194364) and proceeds through N-demethylation and coupling with sesamol (B190485).[1] Another approach involves a diastereoconvergent cobalt-catalyzed arylation.[5][6]

Below is a logical workflow illustrating a diastereoconvergent synthesis approach.

Caption: Racemic synthesis of this compound via cobalt-catalyzed arylation.

Quantitative Data: Racemic Synthesis

| Step | Starting Material | Product | Yield (%) | Reference |

| Regioselective Tosylation | N-Boc-3,4-dihydroxypiperidine | N-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine | 77% | [5] |

| Sesamol Coupling | N-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine | N-Boc-3-{[3,4-(...)]phenoxy}methyl}piperidin-4-ol | 76% | [5] |

| Bromination | N-Boc-3-{[3,4-(...)]phenoxy}methyl}piperidin-4-ol | N-Boc-4-bromo-3-{[3,4-(...)]methyl}piperidine | 65% | [5] |

| Cobalt-Catalyzed Arylation | N-Boc-4-bromo-3-{[3,4-(...)]methyl}piperidine | (±)-trans-N-Boc-Paroxetine | 66% | [5] |

| Deprotection & Salt Formation | (±)-trans-N-Boc-Paroxetine | (±)-Paroxetine Hydrochloride | 99% | [5] |

Experimental Protocol: Sesamol Coupling

This protocol is adapted from Eur. J. Org. Chem. 2014, 4335–4341.[6]

-

To a mixture of N-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine (591 mg, 1.53 mmol), sesamol (233 mg, 1.69 mmol), and tetra-n-butylammonium hydroxide (B78521) (1.0 M in H₂O; 77 μL, 0.08 mmol) in toluene (5.7 mL), add 50% aqueous NaOH (2.9 mL).

-

Stir the reaction mixture vigorously at 70 °C for 25 hours.

-

After cooling, separate the aqueous and organic phases.

-

Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic phases, dry with magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidin-4-ol.

Chiral Resolution

Classical resolution via diastereomeric salt formation is a well-established method for isolating the desired (-)-trans enantiomer of the key intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. Chiral acids, such as L-o-chlorotartranilic acid, are used to selectively crystallize the salt of the desired enantiomer.[7] More advanced techniques also employ chiral chromatography.[8][9]

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Quantitative Data: Chiral Separation

| Method | Chiral Stationary Phase / Reagent | Mobile Phase / Solvent System | Outcome | Reference |

| Chiral LC | Chiralcel OD | Hexane / Isopropanol / Diethylamine (96:04:0.3 v/v/v) | Baseline separation of enantiomers. LOD for undesired enantiomer: 2.0 µg/mL. | [8] |

| Supercritical Fluid Chrom. | Cellulose tris-(3-chloro-4-methylphenylcarbamate) | 70% CO₂ and 30% Methanol (20 mM Ammonium Acetate) | Rapid separation (< 4 min). LOD ~0.05 µg/mL. | [9] |

| Classical Resolution | L-o-chlorotartranilic acid | Toluene / Water | Yield of this compound HCl IPA solvate from the resolved intermediate: 87.14% | [7] |

Experimental Protocol: Conversion of Resolved Salt to N-Boc Intermediate

This protocol is adapted from Chem. Pharm. Bull. 48(4) 529-536 (2000).[7]

-

To a mixture of the L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (monohydrate, 24.35 g, 0.05 mol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 11.46 g, 0.0525 mol), toluene (61 ml), and water (49 ml), add 25% aqueous NaOH (8.4 g) dropwise at 25-30 °C.

-

Gradually warm the mixture and stir at 45-55 °C for 2 hours.

-

Separate the organic layer and wash it with water.

-

Partially distill the solvent to remove water azeotropically.

-

Add an equivalent amount of fresh toluene to yield a solution of the N-Boc protected (3S,4R)-intermediate in toluene, ready for the subsequent steps.

Enantioselective Synthesis

Enantioselective syntheses aim to create the desired stereocenters with high fidelity. One approach utilizes an asymmetric hydrogenation of a β-amino ketone precursor using a chiral ruthenium catalyst to establish the key chiral center.[10][11]

Caption: Key steps in an asymmetric formal synthesis of a (-)-Paroxetine intermediate.

Quantitative Data: Enantioselective Synthesis

| Step | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | 76% | >98% ee | [10] |

| Intramolecular SN2 Reaction | t-BuONa, DMA | 76% | >98% ee | [10] |

| Ester Reduction | NaBH₄, t-BuOH/MeOH | 74% | >98% ee | [10] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on the synthesis described by Zhang et al., Org. Lett. 2015, 17, 21, 5532–5535.[11]

-

A β-amino ketone precursor is synthesized via a Mannich reaction from 4-fluoroacetophenone.

-

The precursor is subjected to asymmetric hydrogenation using an optimal chiral ruthenium catalyst under specific conditions of temperature and pressure.

-

The reaction is monitored until completion.

-

Following workup and purification, the resulting (S)-amino alcohol is obtained in high yield and high enantiomeric excess.

Final Conversion to this compound Hydrochloride

Regardless of the route to the chiral intermediate, the final steps involve coupling with sesamol (if not already incorporated), removal of the nitrogen protecting group (e.g., N-Boc or N-methyl), and formation of the hydrochloride salt.

Caption: Final steps in the synthesis of this compound Hydrochloride.

Experimental Protocol: N-Demethylation and Salt Formation

This protocol is adapted from U.S. Patent No. 4,721,723 and WO2009138999A2.[2][12]

-

Carbamate (B1207046) Formation: Dissolve N-methyl this compound intermediate in toluene. Add phenyl chloroformate and heat the mixture. After the reaction is complete, work up to isolate the carbamate intermediate.

-

Hydrolysis: Suspend the isolated this compound-N-phenyl carbamate (125 g) in toluene (1000 ml). Add potassium hydroxide flakes (81.6 g) and heat the reaction mass to reflux (110 °C).

-

Workup: After reaction completion, cool the mass and pour it into an aqueous sodium hydroxide solution (25 g NaOH in 500 ml water). Separate the organic layer and extract the aqueous layer with toluene.

-

Concentration: Combine the organic layers and concentrate under reduced pressure to yield a residue (this compound free base).

-

Salt Formation: Dissolve the residue in isopropyl alcohol (IPA) (500 ml). Add a solution of HCl in IPA (e.g., 53.2 g of HCl gas in 100 ml IPA) to the solution at 20-25 °C to precipitate the product.

-

Purification: The crude this compound hydrochloride can be recrystallized from a solvent mixture such as IPA and water to yield the desired crystalline form (e.g., hemihydrate or solvate).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. WO2009138999A2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. Enantiomeric separation of the key intermediate of this compound using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of chiral and achiral impurities in this compound hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6686473B2 - Process for the production of this compound - Google Patents [patents.google.com]

Enantioselective Synthesis of (-)-trans-(3S,4R)-Paroxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-trans-(3S,4R)-Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression, anxiety disorders, and other related conditions. The therapeutic efficacy of Paroxetine is exclusively attributed to the (-)-trans-(3S,4R) enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access this specific stereoisomer is of paramount importance in medicinal and process chemistry. This technical guide provides an in-depth overview of key enantioselective strategies for the synthesis of (-)-trans-(3S,4R)-Paroxetine, with a focus on methodologies, quantitative data, and experimental protocols for core reactions.

Organocatalytic Continuous Flow Synthesis

A highly efficient and sustainable approach to the chiral key intermediate of (-)-Paroxetine has been developed utilizing a solvent-free organocatalytic conjugate addition in a continuous flow system.[1][2] This method offers significant advantages in terms of productivity and reduced environmental impact compared to traditional batch processes.[1][3] The overall synthetic strategy relies on the enantioselective Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde (B1661933), catalyzed by a heterogeneous organocatalyst, followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence.[1][2]

Logical Workflow for Continuous Flow Synthesis

Caption: Workflow for the organocatalytic continuous flow synthesis of the this compound key intermediate.

Quantitative Data for Organocatalytic Conjugate Addition

| Parameter | Value | Reference |

| Catalyst | Polystyrene-supported cis-4-hydroxydiphenylprolinol | [2] |

| Reactants | 4-Fluorocinnamaldehyde, Dimethyl Malonate | [1][2] |

| Solvent | Solvent-free | [1][2] |

| Temperature | Not specified | |

| Residence Time | Not specified | |

| Productivity | Multi-gram per hour scale | [3] |

| Enantiomeric Excess (ee) | High | [1] |

| Chemo- and Stereoselectivity | High | [3] |

Experimental Protocol: Organocatalytic Conjugate Addition (Conceptual)

A conceptual protocol based on the provided literature.

A packed-bed reactor is filled with the polystyrene-supported cis-4-hydroxydiphenylprolinol organocatalyst. A neat mixture of 4-fluorocinnamaldehyde and dimethyl malonate is continuously pumped through the heated reactor. The residence time is controlled by the flow rate to ensure optimal conversion and enantioselectivity. The output stream, containing the chiral aldehyde intermediate, is then directly introduced into the subsequent telescoped reaction sequence without intermediate purification.[1][2]

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

A concise and convergent enantioselective synthesis of (-)-Paroxetine has been achieved using an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene.[4] This approach is notable for rapidly constructing the δ-lactam core of the molecule in a single stereocontrolled step.[4]

Synthetic Pathway via NHC Catalysis

Caption: Synthetic route to (-)-Paroxetine using NHC-catalyzed homoenolate addition.

Quantitative Data for NHC-Catalyzed Lactam Formation

| Parameter | Value | Reference |

| Catalyst | Fluorinated N-heterocyclic carbene | [4] |

| Reactants | Cinnamaldehyde (B126680) derivative, Nitroalkene | [4] |

| Yield (Lactam) | 58% | [4] |

| Enantiomeric Excess (ee) | 82% | [4] |

| Diastereomeric Ratio (dr) | 10:1 | [4] |

| Overall Yield (this compound) | 35% (over 4 steps) | [4] |

| Scale | 1.8 grams of lactam product | [4] |

Experimental Protocol: NHC-Catalyzed Lactam Formation

Based on the procedure described by White et al.[4]

To a solution of the appropriate nitroalkene (9 mmol) and cinnamaldehyde derivative in a suitable solvent, the fluorinated NHC catalyst is added. The reaction is stirred at room temperature until completion. An in-situ reduction of the resulting δ-nitroester is then performed to yield the trans δ-lactam. The crude lactam is then subjected to reduction with lithium aluminum hydride (LAH) (1.2 g, 3.55 mmol of lactam) to afford (-)-Paroxetine (1.0 g, 3.13 mmol) in 88% yield for the final step.[4]

Asymmetric Hydrogenation Approach

A concise formal synthesis of (-)-Paroxetine has been developed featuring an asymmetric hydrogenation as the key step to establish the crucial stereocenter.[1][5] This strategy is followed by a phosphate-group-involved intramolecular SN2 reaction to construct the trans-3,4-disubstituted piperidine (B6355638) scaffold.[1]

Asymmetric Hydrogenation Synthetic Strategy

Caption: Key steps in the asymmetric hydrogenation route to (-)-Paroxetine.

Quantitative Data for Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Starting Material | β-amino ketone hydrochloride | [1] |

| Catalyst | Not specified in abstract | |

| Product | (S)-benzyl glycol | [1] |

| Yield | Excellent | [1] |

| Enantiomeric Excess (ee) | 94.8% | [1] |

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

A conceptual protocol based on the provided literature.[1]

The β-amino ketone hydrochloride, derived from 4-fluoroacetophenone, is dissolved in a suitable solvent under an inert atmosphere. A chiral ruthenium or rhodium catalyst is added, and the mixture is subjected to high-pressure hydrogen gas. The reaction is monitored until the starting material is consumed. After workup, the resulting chiral γ-amino alcohol is obtained with high enantiomeric excess and is carried forward to the subsequent cyclization step.

Phase-Transfer Catalytic Alkylation

An enantioselective synthesis of (-)-Paroxetine has been reported that utilizes an enantioselective phase-transfer catalytic alkylation and a diastereoselective Michael addition as the key stereochemistry-inducing steps.[6] This multi-step synthesis proceeds from N,N-bis(p-methoxyphenyl)malonamide tert-butyl ester.[6]

Phase-Transfer Catalysis Pathway Overview

Caption: Synthetic strategy employing phase-transfer catalytic alkylation.

Quantitative Data for Phase-Transfer Catalysis Route

| Parameter | Value | Reference |

| Number of Steps | 15 | [6] |

| Overall Yield | 9.1% | [6] |

| Final Enantiomeric Excess (ee) | 95% | [6] |

| Key Reactions | Enantioselective phase-transfer catalytic alkylation, Diastereoselective Michael addition | [6] |

Experimental Protocol: Enantioselective Phase-Transfer Catalytic Alkylation (Conceptual)

A conceptual protocol based on the provided literature.[6]

A biphasic system is established, typically with an organic solvent (e.g., toluene) and a concentrated aqueous base (e.g., NaOH). The N,N-bis(p-methoxyphenyl)malonamide tert-butyl ester and the alkylating agent are dissolved in the organic phase. A chiral phase-transfer catalyst, such as a cinchona alkaloid derivative, is added. The mixture is vigorously stirred at a controlled temperature to facilitate the transfer of the enolate from the aqueous to the organic phase and subsequent enantioselective alkylation. The reaction progress is monitored by TLC or HPLC. Upon completion, the organic layer is separated, washed, and the product is isolated and purified.

Conclusion

The enantioselective synthesis of (-)-trans-(3S,4R)-Paroxetine has been successfully achieved through a variety of innovative and efficient strategies. Modern approaches, including organocatalytic continuous flow processes and NHC-catalyzed reactions, offer significant advantages in terms of sustainability, convergence, and operational simplicity. Asymmetric hydrogenation and phase-transfer catalysis remain robust and valuable methods for establishing the critical stereocenters of the molecule. The choice of a particular synthetic route will depend on factors such as scale, cost of goods, and desired environmental footprint. The detailed methodologies and comparative data presented in this guide are intended to assist researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

- 1. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]

- 4. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacodynamics of Paroxetine

Abstract: Paroxetine (B1678475) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other neuropsychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.[3][4] However, its molecular interactions extend beyond SERT, encompassing off-target effects on G protein-coupled receptor kinases and other neurotransmitter systems that contribute to its overall pharmacological profile. This guide provides a detailed examination of the molecular pharmacodynamics of this compound, presenting quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

This compound's principal mechanism of action is the highly potent and selective inhibition of the serotonin transporter (SERT), an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][5] By binding to the central S1 site of SERT, this compound competitively inhibits serotonin transport, stabilizing the transporter in an outward-open conformation.[1][6] This blockade leads to an increased concentration and prolonged duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][7] this compound exhibits the highest binding affinity for SERT among all currently prescribed SSRIs.[3][8]

Quantitative Data: Monoamine Transporter Binding

The selectivity of this compound for SERT over the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) is a key feature of its pharmacological profile. The following table summarizes its binding affinities.

| Target | Parameter | Value | Species | Reference |

| SERT | Ki | 70.2 ± 0.6 pM | Human | [3][8] |

| Kd | < 1 nM | Human | [1] | |

| Ki (uptake) | ~1 nM | Human | [1] | |

| NET | Ki | 40 ± 0.2 nM | Human | [3] |

| DAT | Ki | 490 ± 20.0 nM | Human | [3] |

Off-Target Molecular Interactions

While highly selective for SERT, this compound interacts with other molecular targets, which can contribute to both its therapeutic effects and side-effect profile.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

This compound has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme that plays a critical role in the desensitization of GPCRs.[9][10] GRK2 phosphorylates activated GPCRs, such as β-adrenergic receptors (βARs), which promotes the recruitment of β-arrestin and leads to receptor internalization and signal termination.[11] By binding to the active site of GRK2, this compound prevents this phosphorylation, thereby inhibiting GPCR desensitization and potentially enhancing or prolonging signaling.[9][10]

Other Receptor Interactions

In vitro radioligand binding studies have shown that at concentrations higher than those required for SERT inhibition, this compound has a minor affinity for several other receptors.[4][12] These interactions are generally weak but may contribute to certain side effects.

Quantitative Data: Off-Target Binding & Functional Activity

| Target | Parameter | Value | Effect | Reference |

| GRK2 | IC50 | ~6 µM | Inhibition of β2AR phosphorylation | [11] |

| IC50 | ~31 µM | Inhibition of TRH receptor phosphorylation | [9] | |

| Muscarinic Receptors | Affinity | Minor | Anticholinergic effects | [4][12] |

| Adrenergic Receptors (α1, α2, β) | Affinity | Minor | - | [4][12] |

| Dopaminergic Receptors (D2) | Affinity | Minor | - | [4][12] |

| Histaminergic Receptors (H1) | Affinity | Minor | Sedation | [4][12] |

Downstream Signaling and Gene Expression

The sustained increase in synaptic serotonin and modulation of other targets by this compound initiate long-term adaptive changes in neuronal signaling and gene expression. Chronic treatment is associated with the desensitization of 5-HT1A autoreceptors, which contributes to the therapeutic delay of SSRIs.[13][14] Furthermore, studies have implicated the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways as crucial mediators of the neuroplastic changes underlying antidepressant response.[15] Transcriptome analyses have revealed that this compound treatment alters the expression of genes involved in neuropeptide signaling, synaptic transmission, and calcium signaling pathways in brain regions like the dentate gyrus.[16]

Experimental Protocols

Protocol: Radioligand Binding Assay for SERT Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the human serotonin transporter (hSERT).

-

Objective: To quantify the binding affinity of this compound for hSERT expressed in a heterologous system.

-

Materials:

-

HEK293 cells stably transfected with hSERT.[17]

-

Cell membrane preparations from hSERT-expressing cells.

-

Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[18]

-

Unlabeled this compound (competitor) at various concentrations.

-

Nonspecific binding agent (e.g., 10 µM methysergide (B1194908) or another high-concentration SERT ligand).[18]

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and scintillation counter.

-

-

Workflow Diagram:

-

Procedure:

-

Cell membranes (containing 30-40 µg of protein) are incubated in binding buffer.[18]

-

Assay tubes receive: a) radioligand at a fixed concentration (near its Kd), and b) varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).[18]

-

Control tubes are prepared for total binding (no competitor) and nonspecific binding (saturating concentration of a non-radiolabeled SERT ligand).

-

The reaction is initiated by adding the membrane suspension and incubated at a set temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[18]

-

The incubation is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.

-

Filters are washed quickly with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting nonspecific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the curve.

-

The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the potency of this compound in inhibiting serotonin uptake into cells expressing SERT.

-

Objective: To determine the functional potency (IC₅₀) of this compound as a SERT inhibitor.

-

Materials:

-

Live cells endogenously or heterologously expressing SERT (e.g., JAR cells, transfected HEK293 cells).[19][20]

-

Radiolabeled neurotransmitter: [³H]serotonin ([³H]5-HT).

-

Uptake Buffer: Krebs-HEPES buffer or similar physiological salt solution.

-

Unlabeled this compound (inhibitor) at various concentrations.

-

Nonspecific uptake control (e.g., a known potent inhibitor like cocaine or by conducting the assay at 4°C).

-

-

Procedure:

-

Cells are plated in 96-well plates and allowed to adhere.[19]

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

The uptake reaction is initiated by adding [³H]5-HT (at a concentration near its KM, e.g., 1 µM).[19]

-

Incubation proceeds for a defined time within the linear range of uptake (e.g., 15-60 minutes) at 37°C.[19]

-

Uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]5-HT.

-

Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the percentage inhibition of [³H]5-HT uptake versus the log concentration of this compound.

-

The IC₅₀ value is determined from the curve, representing the concentration of this compound that inhibits 50% of serotonin uptake.[21]

-

References

- 1. Mechanism of this compound (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computation-guided analysis of this compound binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—Overview of the Molecular Mechanisms of Action [mdpi.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of this compound (Paxil) Inhibition of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel Bromine-containing this compound analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of this compound on proximal β-adrenergic receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of this compound on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A distinct transcriptional signature of antidepressant response in hippocampal dentate gyrus granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 21. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Paroxetine's effects on neurogenesis and neuronal plasticity

An In-depth Technical Guide to Paroxetine's Effects on Neurogenesis and Neuronal Plasticity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This compound (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] While its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, a growing body of evidence reveals that its therapeutic efficacy is deeply intertwined with the promotion of adult hippocampal neurogenesis and neuronal plasticity.[2][3] This effect is not direct but is mediated through a cascade of intracellular signaling events, most notably involving Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][4] this compound treatment has been demonstrated to upregulate the expression of BDNF, which in turn activates downstream pathways such as the ERK/MAPK and CREB, promoting neuronal proliferation, differentiation, and survival.[1][2] Furthermore, this compound influences the expression of key synaptic proteins and can induce morphological changes in dendritic structures, underscoring its role in synaptic plasticity.[5][6] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate this compound's role in these critical neurobiological processes.

Core Molecular Mechanisms of Action

This compound's influence on neurogenesis and plasticity extends beyond its primary function as an SSRI, engaging a complex network of signaling pathways that are crucial for neuronal growth and connectivity.

Primary Action: Serotonin Reuptake Inhibition

The foundational mechanism of this compound is its high-affinity blockade of the serotonin transporter (SERT) on the presynaptic neuron.[3][7] This inhibition prevents the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an acute increase in its extracellular concentration.[2][3] This elevated level of synaptic serotonin enhances the stimulation of various postsynaptic 5-HT receptors, which serves as the initiating event for the downstream signaling cascades that drive neuroplastic changes.[2][8]

Key Signaling Pathways in Neurogenesis and Plasticity

The sustained increase in serotonergic activity triggers several critical intracellular signaling cascades. The most well-documented of these is the BDNF-TrkB pathway, which is a central mediator of antidepressant action.[9][10]

BDNF-TrkB Signaling Cascade: this compound treatment has been shown to increase the expression of BDNF in the hippocampus.[1][2] BDNF binds to its high-affinity receptor, TrkB, triggering autophosphorylation and activating multiple downstream pathways.[2][11] Recent studies have also suggested that antidepressants may bind directly to TrkB, acting as positive allosteric modulators and enhancing its signaling.[4]

Downstream Effectors (ERK and CREB):

-

ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key downstream target of activated TrkB.[2] this compound administration leads to elevated levels of phosphorylated ERK1/2 (p-ERK1/2), which is crucial for its pro-neurogenic effects.[1]

-

CREB Pathway: TrkB activation also stimulates the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes vital for neuronal survival and plasticity, including BDNF itself, thereby creating a positive feedback loop.[2][8] The SIK2-CRTC1 system has also been identified as a participant in this mechanism, further linking this compound to CREB-mediated transcription.[12]

-

PKC/CREB Pathway: Evidence also suggests that this compound can exert its antidepressant effects through the Protein Kinase C (PKC)/CREB signaling pathway, reversing stress-induced decreases in PKC levels in the hippocampus.[8][13]

Quantitative Effects on Neurogenesis

This compound has been shown to directly promote the proliferation of neural stem cells (NSCs) and drive their differentiation towards a neuronal lineage over a glial fate.[1][14]

| Parameter | Model System | Treatment | Outcome vs. Control | Citation |

| Neuronal Differentiation | Human Adipose-Derived Stem Cells (hADSCs) | 1 µM this compound | ▲ 62% MAP2+ cells (vs. 38%) | [14] |

| Precursor Cell Proliferation | Human Adipose-Derived Stem Cells (hADSCs) | 1 µM this compound | ▲ 26% Nestin+ cells (vs. 10%) | [14] |

| Gliogenesis | Human Adipose-Derived Stem Cells (hADSCs) | 1 µM this compound | ▼ 7% GFAP+ cells (vs. 32%) | [14] |

| Hippocampal Volume | PTSD Patients | Long-term this compound | ▲ 4.6% increase in mean volume | [15] |

Quantitative Effects on Neuronal Plasticity

This compound's influence extends to the structural components of synapses. However, its effects may be dose- and context-dependent, with some studies on developing brain models indicating a reduction in synaptic markers at therapeutic concentrations, highlighting potential developmental neurotoxicity concerns.[16][17] Conversely, other studies show that under toxic conditions, this compound can prevent the decrease of these same markers.[6]

| Parameter | Model System | Treatment | Outcome vs. Control | Citation |

| Presynaptic Marker | iPSC-derived 3D Human Brain Model ("BrainSpheres") | 20-60 ng/mL this compound | ▼ Up to 80% decrease in Synaptophysin (SYP) | [16][17] |

| Postsynaptic Marker | iPSC-derived 3D Human Brain Model ("BrainSpheres") | 20-60 ng/mL this compound | ▼ Decrease in PSD-95 | [17][18] |

| Neurite Outgrowth | iPSC-derived 3D Human Brain Model ("BrainSpheres") | 20-60 ng/mL this compound | ▼ 60% decrease | [17] |

| Oligodendrocyte Population | iPSC-derived 3D Human Brain Model ("BrainSpheres") | 20-60 ng/mL this compound | ▼ 40-75% decrease | [17] |

| Synaptic Proteins | Rat Hippocampal Neurons (under toxic conditions) | This compound | ► Prevented B27 deprivation-induced decreases in PSD-95, BDNF, and SYP | [6] |

| Dendritic Outgrowth | Rat Hippocampal Neurons (under toxic conditions) | This compound | ▲ Significantly increased total outgrowth | [6] |

Key Experimental Protocols

Investigating the effects of this compound on neurogenesis and neuronal plasticity requires a multi-faceted approach combining in vivo or in vitro treatment with molecular, cellular, and morphological analyses.

Assessment of Neurogenesis: BrdU Labeling

Bromodeoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle.[19] It is a standard method for birth-dating new cells to quantify proliferation.[19]

1. BrdU Administration:

-

In Vivo: Administer BrdU to animals (e.g., rodents) via intraperitoneal (i.p.) injection (e.g., 100-200 µl of a 10 mg/ml solution) or orally in drinking water (e.g., 0.8-1.0 mg/ml).[20][21] The timing and duration depend on the experimental question (e.g., a single pulse to measure proliferation or multiple injections over days to assess cell survival).

-

In Vitro: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM.[21][22] Incubate for a period appropriate for the cell type's division rate (e.g., 1-24 hours).

2. Tissue/Cell Preparation:

-

Following the designated survival period, perfuse in vivo subjects with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and prepare for sectioning (e.g., 40 µm sections on a cryostat or vibratome).

-

For in vitro samples, fix the cells directly in the culture plates.

3. DNA Denaturation:

-

To expose the incorporated BrdU epitope for antibody binding, DNA must be denatured.[21] This is a critical step.

-

Incubate sections/cells in an acid solution, typically 2N hydrochloric acid (HCl), for a period such as 30 minutes at 37°C.

-

Neutralize the acid with a borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).

4. Immunostaining:

-

Block non-specific binding sites using a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS).

-

Incubate with a primary anti-BrdU antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-